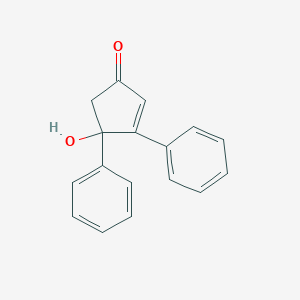

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone

Description

Contextualization within Cyclopentenone Chemistry and its Significance

Cyclopentenones are a class of organic compounds characterized by a five-membered ring containing a ketone functional group and a carbon-carbon double bond. huaxichemical.comwikipedia.org This structural motif makes them highly reactive and versatile building blocks in organic synthesis. huaxichemical.com The reactivity of the enone system allows for a variety of chemical transformations, including nucleophilic conjugate additions and Diels-Alder reactions. wikipedia.org

The significance of the cyclopentenone core is underscored by its presence in a wide array of natural products with important biological activities, such as prostaglandins, jasmone, and aflatoxins. huaxichemical.comwikipedia.org Consequently, the synthesis and modification of cyclopentenone derivatives are of great interest to chemists in various fields, including medicinal chemistry and materials science. huaxichemical.com The development of methods to create chiral cyclopentenones is particularly crucial for the asymmetric synthesis of complex, biologically active molecules. acs.org

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is a specific derivative that has garnered attention in academic research. Its structure, featuring a hydroxyl group and two phenyl substituents on the cyclopentenone ring, presents unique opportunities for stereoselective synthesis and further functionalization. Research into this and similar substituted cyclopentenones contributes to the broader understanding of reaction mechanisms and the development of novel synthetic methodologies.

Historical Development of Research on this compound

Early research into substituted cyclopentenones, including derivatives of this compound, often focused on their synthesis through cyclocondensation reactions. For instance, studies have explored the reaction of benzil (B1666583) with various ketones to produce isomeric cyclopentenone derivatives. researchgate.net These investigations were crucial in establishing the fundamental reactivity patterns and confirming the structures of the resulting products, often relying on techniques like 1H NMR spectroscopy and molecular mechanics calculations. researchgate.net

Over time, the focus has expanded to include the stereoselective synthesis of such compounds. The development of routes to enantiomerically enriched 4-hydroxy-2-cyclopentenones highlights the increasing sophistication of synthetic methods. nih.gov These approaches are vital for accessing specific stereoisomers required for the synthesis of complex natural products and other chiral molecules.

Chemical and Physical Properties

The fundamental properties of this compound are essential for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₂ |

| Molecular Weight | 250.29 g/mol nih.gov |

| CAS Number | 5587-78-0 chemicalbook.com |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Synthesis and Spectroscopic Data

The synthesis of this compound and its derivatives can be achieved through various organic reactions. One notable method involves the cyclocondensation of dicarbonyl compounds like benzil with ketones. researchgate.net

Spectroscopic data is critical for the characterization of this compound.

| Spectroscopic Data | |

| ¹H NMR | Spectral data has been recorded on instruments such as the Varian A-60. nih.gov |

| ¹³C NMR | Spectra have been obtained from samples provided by chemical companies. nih.gov |

| IR | Infrared spectra have been measured using techniques like KBr wafer. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,4-diphenylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-15-11-16(13-7-3-1-4-8-13)17(19,12-15)14-9-5-2-6-10-14/h1-11,19H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKCAQGCJCECGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280863 | |

| Record name | 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5587-78-0 | |

| Record name | NSC18946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 3,4 Diphenyl Cyclopent 2 Enone and Its Structural Analogs

Direct Synthesis Approaches for 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone

Direct synthetic routes to this compound often involve the formation of the five-membered ring through condensation reactions of suitable acyclic precursors.

Condensation Reactions (e.g., Benzil (B1666583) and Acetone (B3395972)/Aliphatic Ketones)

A primary method for the synthesis of this compound involves the base-catalyzed condensation of benzil with a ketone possessing α-hydrogens, such as acetone or other aliphatic ketones. This reaction proceeds through a series of aldol-type condensations and an intramolecular cyclization to form the cyclopentenone ring.

The reaction of benzil with methyl alkyl ketones can lead to the formation of three isomeric cyclopentenone derivatives: 2-substituted, cis-5-substituted, and trans-5-substituted 4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones. researchgate.net When dialkyl ketones are used, both cis- and trans-2,5-disubstituted 4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones can be formed. researchgate.net The structural elucidation of these products is typically confirmed using 1H NMR spectroscopy and molecular mechanics calculations. researchgate.net For instance, a traditional procedure involves refluxing benzil and 1,3-diphenylacetone (B89425) with potassium hydroxide (B78521) in ethanol. murov.info

A related reaction is the double aldol (B89426) condensation of benzil with 1,3-diphenylacetone in the presence of a base to form tetraphenylcyclopentadienone, highlighting the reactivity of these precursors. murov.infochegg.com

Base-Catalyzed Cyclization of 1,3,5-Triketones with 1,2-Diketones

A versatile approach for the synthesis of structural analogs, specifically 2,5-diaroyl-4-hydroxycyclopent-2-enones, involves the base-catalyzed reaction of a 1,3,5-triketone with a 1,2-diketone. A notable example is the reaction of 1,5-diphenyl-pentane-1,3,5-trione with various aromatic or heteroaromatic 1,2-diones. figshare.comtandfonline.comresearchgate.net This methodology provides a convenient route to highly functionalized cyclopentenones.

The general procedure involves stirring the 1,2-diketone and the 1,3,5-triketone in ethanol, followed by the addition of an aqueous solution of potassium hydroxide. The reaction mixture is typically stirred at room temperature, leading to the precipitation of the product. This method has been successfully applied to synthesize compounds like 2,5-dibenzoyl-4-hydroxycyclopent-2-enone. figshare.comtandfonline.comresearchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the modulation of the compound's properties and provides access to a wider range of chemical structures.

Preparation of 2,5-Diaryl/Dialkyl-4-hydroxycyclopent-2-enones

The base-catalyzed condensation of 1,5-diphenyl-pentane-1,3,5-trione with various 1,2-diones serves as a direct method for preparing 2,5-diaroyl-4-hydroxycyclopent-2-enones. figshare.comtandfonline.comresearchgate.net By selecting different substituted benzils or other 1,2-diones, a variety of diaryl derivatives can be obtained.

| Reactant 1 (1,2-Dione) | Reactant 2 | Product | Yield (%) |

| Benzil | 1,5-Diphenyl-1,3,5-pentanetrione | 2,5-Dibenzoyl-3,4-diphenyl-4-hydroxycyclopent-2-en-1-one | 85 |

| 4,4'-Dimethylbenzil | 1,5-Diphenyl-1,3,5-pentanetrione | 2,5-Bis(4-methylbenzoyl)-3,4-diphenyl-4-hydroxycyclopent-2-en-1-one | 82 |

| 4,4'-Dimethoxybenzil | 1,5-Diphenyl-1,3,5-pentanetrione | 2,5-Bis(4-methoxybenzoyl)-3,4-diphenyl-4-hydroxycyclopent-2-en-1-one | 80 |

| 4,4'-Dichlorobenzil | 1,5-Diphenyl-1,3,5-pentanetrione | 2,5-Bis(4-chlorobenzoyl)-3,4-diphenyl-4-hydroxycyclopent-2-en-1-one | 88 |

Similarly, the condensation of benzil with dialkyl ketones results in the formation of 2,5-dialkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones. researchgate.net The reaction yields a mixture of cis and trans isomers, which can be characterized by spectroscopic methods.

Diastereoselective Synthesis of 4-Hydroxycyclopent-2-en-1-ones

The diastereoselective synthesis of 4-hydroxycyclopent-2-en-1-ones is crucial for controlling the spatial arrangement of substituents, which is often a key determinant of biological activity. While specific studies on the diastereoselective synthesis of this compound are not extensively detailed in the provided context, general principles of diastereoselective synthesis are applicable.

The formation of cis- and trans- isomers in the reaction of benzil with dialkyl ketones indicates the potential for diastereoselectivity. researchgate.net The relative stereochemistry of the products is determined during the cyclization step. Control over the reaction conditions, such as the choice of base, solvent, and temperature, can influence the diastereomeric ratio.

General strategies for the diastereoselective synthesis of substituted cyclopentenones often rely on chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. acs.org For instance, the resolution of racemic mixtures of 4-hydroxycyclopentenones through chemical derivatization with a chiral resolving agent can yield enantiomerically pure products. acs.org

Rearrangement-Based Synthesis of 4-Hydroxycyclopentenones (General Principles)

Rearrangement reactions provide an elegant and powerful tool for the synthesis of complex cyclic systems, including 4-hydroxycyclopentenones. The Piancatelli rearrangement is a prominent example of such a transformation.

This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.govescholarship.org The mechanism is proposed to involve a 4π-electrocyclization, similar to the Nazarov cyclization. escholarship.org The reaction typically exhibits high trans-diastereoselectivity. nih.gov The versatility of the Piancatelli rearrangement allows for the synthesis of a wide range of substituted 4-hydroxycyclopentenones by varying the substituents on the starting 2-furylcarbinol. nih.govescholarship.orgresearchgate.net While originally requiring stoichiometric amounts of acid, catalytic versions of the Piancatelli rearrangement have been developed, for example, using dysprosium(III) triflate. escholarship.org

Piancatelli Rearrangement of Furylcarbinols

First reported by Giovanni Piancatelli and his colleagues in 1976, the Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. nih.govwikipedia.org This reaction has become a valuable tool in the synthesis of natural products, particularly for creating 4-hydroxy-5-substituted-cyclopent-2-enones. wikipedia.org

The reaction is initiated by the treatment of a 2-furylcarbinol with an acid, which can be a Brønsted or a Lewis acid. nih.gov The proposed mechanism involves the protonation of the alcohol and subsequent dehydration to form a carbocation. This intermediate then undergoes a 4π-electrocyclic ring closure, similar to the Nazarov cyclization, to yield the cyclopentenone product. wikipedia.orgwikipedia.org The reaction typically proceeds with high trans-diastereoselectivity. wikipedia.org The reactivity of the furylcarbinol substrate can influence the required reaction conditions, with more reactive starting materials allowing for the use of milder acids. nih.gov

The scope of the Piancatelli rearrangement is broad and includes substrates with various substituents. For instance, furylcarbinols bearing aryl groups, which are analogs to the precursor of this compound, have been successfully employed. The aza-Piancatelli rearrangement, a variation where an amine is used as a nucleophile instead of water, has also been extensively developed, yielding 4-aminocyclopentenone derivatives. nih.gov Catalysts such as dysprosium(III) triflate (Dy(OTf)₃) have been shown to be effective in promoting this transformation. nih.gov

Table 1: Examples of Piancatelli Rearrangement with Aryl-Substituted Furylcarbinols

| Furylcarbinol Substrate | Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Furan-2-yl(phenyl)methanol | Aniline | Dy(OTf)₃ (5) | Acetonitrile | 80 | 93 | nih.gov |

| Furan-2-yl(p-tolyl)methanol | Aniline | Dy(OTf)₃ (5) | Acetonitrile | 80 | 85 | nih.gov |

| (4-Chlorophenyl)(furan-2-yl)methanol | Aniline | Dy(OTf)₃ (5) | Acetonitrile | 80 | 88 | nih.gov |

| Furan-2-yl(phenyl)methanol | p-Iodoaniline | Dy(OTf)₃ (5) | Acetonitrile | 80 | 92 | nih.gov |

| Furan-2-yl(phenyl)methanol | Mesitylamine | Dy(OTf)₃ (5) | Acetonitrile | 80 | 83 | orgsyn.org |

Iodine-Catalyzed Cycloisomerization of Conjugated Dienals

A modern approach to the synthesis of cyclopentenone structures involves the iodine-catalyzed cycloisomerization of conjugated dienals. conicet.gov.arnih.gov This reaction is considered an iso-Nazarov cyclization, which is the acid-promoted cyclization of linearly conjugated dienones or dienals, as opposed to the cross-conjugated dienones typically used in the classical Nazarov reaction. rsc.org

In this methodology, molecular iodine serves as an efficient catalyst to promote the cyclization of the dienal substrate. conicet.gov.ar The reaction proceeds to form substituted 2-cyclopentenones. The scope of this transformation is quite broad, accommodating both alkyl and aryl substituents on the dienal chain. conicet.gov.ar This method is particularly noteworthy for its use of a mild and metal-free catalyst. conicet.gov.ar

While this reaction is effective for producing cyclopentenones, it is important to note that it typically yields 2-cyclopentenone derivatives rather than the 4-hydroxycyclopentenone structure of the target compound. However, it represents a significant strategy for the construction of the core cyclopentenone ring system that could potentially be functionalized further.

Table 2: Examples of Iodine-Catalyzed Cycloisomerization of Conjugated Dienals

| Dienal Substrate | Catalyst (mol%) | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-2,4-Hexadienal | I₂ (5) | Toluene | Reflux | Decomposition | conicet.gov.ar |

| (2E,4E)-5-Phenylpenta-2,4-dienal | I₂ (5) | Toluene | Reflux | Largely inert | conicet.gov.ar |

| (2E,4E)-2-Methyl-5-phenylpenta-2,4-dienal | I₂ (5) | Ethyl Acetate (B1210297) | 80°C | 82 (as a mixture of isomers) | conicet.gov.ar |

| (2E,4E)-2,4-Dimethyl-5-phenylpenta-2,4-dienal | I₂ (5) | Ethyl Acetate | 80°C | 91 | conicet.gov.ar |

Derivatization of this compound Precursors

Oxidation of Protected Cyclopent-1-ene-3,5-diols

The synthesis of 4-hydroxycyclopent-2-enones can also be achieved through the oxidation of protected cyclopent-1-ene-3,5-diol precursors. This method involves the selective oxidation of an allylic alcohol in the presence of a protected hydroxyl group.

The starting material for this transformation is a monohydroxy-protected derivative of cyclopent-1-ene-3,5-diol. Suitable protecting groups for the hydroxyl functionality are those that are stable under the oxidation conditions and can be readily removed later. Examples of such protecting groups include trialkylsilyl ethers (e.g., tert-butyldimethylsilyl), acyl groups, and alkoxyalkyl groups.

The oxidation of the unprotected allylic alcohol to a ketone can be accomplished using a variety of oxidizing agents. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and active manganese dioxide are effective for this purpose, as they can selectively oxidize allylic alcohols without affecting the double bond or the protecting group. nih.govresearchgate.net The reaction is typically carried out in an inert organic solvent. The choice of solvent can depend on the oxidizing agent used.

This method provides a direct route to the 4-hydroxycyclopent-2-enone core structure, with the hydroxyl group at the 4-position being protected during the key oxidation step. Subsequent deprotection would then yield the final product.

Table 3: Examples of Oxidation of Protected Cyclopent-1-ene-3,5-diols

| Protected Diol Substrate | Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| (R)-trans-5-Tetrahydropyranyloxycyclopent-1-en-3-ol | Active Manganese Dioxide | Petroleum Ether/Benzene (B151609) | Reflux | 67 | researchgate.net |

| 3-(p-Methoxybenzyloxy)cyclopent-4-en-1-ol | DDQ | Dichloromethane | Room Temperature | High (not specified) | nih.gov |

Chemical Reactivity and Transformation Pathways of 4 Hydroxy 3,4 Diphenyl Cyclopent 2 Enone

Dehydration Reactions and In Situ Generation of Cyclopentadienones

The 4-hydroxy-cyclopent-2-enone framework is a pivotal starting point for the generation of cyclopentadienone intermediates. These intermediates are typically not isolated but are generated in situ for immediate use in subsequent reactions due to their high reactivity.

Formation and Characterization of Reactive Cyclopentadienone Intermediates

The dehydration of 4-hydroxy-3,4-diphenyl-cyclopent-2-enone is a key transformation that leads to the formation of the transient 3,4-diphenylcyclopentadienone. This reaction is typically facilitated by acid catalysis. For instance, studies on the closely related 4-hydroxy-2,3,4-triphenylcyclopent-2-enone show that dehydration can be achieved using reagents like toluene-p-sulphonic acid in benzene (B151609) or a mixture of acetic acid and sulphuric acid. rsc.orgrsc.org The initial product of this elimination is the highly reactive cyclopentadienone.

Due to their fleeting nature, these cyclopentadienone intermediates are often characterized by their subsequent reaction products. A common pathway for these species, if not intercepted by another reagent, is dimerization. rsc.org For example, the dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone yields a dimer, highlighting the propensity of the generated cyclopentadienone to react with itself. rsc.org The characterization of the reactive intermediate is therefore intrinsically linked to the analysis of its trapped or dimerized products. The highly-colored nature of some cyclopentadienone derivatives, such as 2,5-dimethyl-3,4-diphenylcyclopentadienone, can also be used to monitor their formation and reaction kinetics spectrophotometrically. truman.edu

Cycloaddition Reactions Involving Derived Cyclopentadienones

The cyclopentadienone moiety generated from the dehydration of this compound is a conjugated diene and a powerful component in cycloaddition reactions. wikipedia.orglibretexts.org These reactions provide efficient routes to complex cyclic and polycyclic structures.

Diels-Alder Reactions for Polycyclic Aromatic Hydrocarbons (e.g., Anthraquinones)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com The cyclopentadienone intermediate derived from this compound can act as the 4π-electron component in these reactions. When reacted with a suitable dienophile, such as a quinone or a masked equivalent, a bicyclic adduct is formed. This strategy is a well-established method for the synthesis of substituted anthraquinones. nih.gov The initial Diels-Alder adduct can subsequently undergo a retro-Diels-Alder reaction (by expelling a small molecule like carbon monoxide) or other aromatization steps to yield the final polycyclic aromatic system. nih.gov This approach allows for the late-stage introduction of the anthraquinone (B42736) core, which is beneficial in the total synthesis of complex natural products. nih.gov

Reactions with Maleic Anhydride (B1165640) Leading to Bicyclic Systems

Maleic anhydride is a classic, highly reactive dienophile used in Diels-Alder reactions due to its electron-withdrawing anhydride group. stackexchange.com The reaction between the in situ generated 3,4-diphenylcyclopentadienone and maleic anhydride would proceed via a [4+2] cycloaddition to form a bicyclic adduct, specifically a substituted norbornene-dicarboxylic anhydride derivative. unwisdom.orgzbaqchem.com This type of reaction is typically rapid and stereospecific, often favoring the formation of the endo product due to secondary orbital interactions. unwisdom.org The reaction provides a reliable method for constructing complex bicyclic systems from relatively simple precursors. zbaqchem.com

General Considerations for [2+2], [3+2], and [4+2] Cycloadditions

Cycloaddition reactions are broadly defined by the number of π-electrons from each component that participate in the ring formation. wikipedia.orglibretexts.org

[4+2] Cycloadditions: This is the most common reaction mode for cyclopentadienones and is exemplified by the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org These thermally allowed, concerted reactions provide a powerful tool for forming six-membered rings with high regio- and stereocontrol. wikipedia.org The reactivity in these reactions is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comyoutube.com

[3+2] Cycloadditions: While less common for the cyclopentadienone itself, derived systems or other unsaturated five-membered rings can participate in [3+2] cycloadditions. These reactions involve a three-atom component (a 1,3-dipole) reacting with a two-atom component (a dipolarophile) to form a five-membered ring. nih.gov

[2+2] Cycloadditions: These cycloadditions form four-membered rings and are typically induced photochemically rather than thermally. libretexts.org For instance, a [4+2] adduct of a diene may undergo a subsequent photochemical [2+2] cycloaddition. libretexts.org

The specific reactivity of the 3,4-diphenylcyclopentadienone intermediate heavily favors the [4+2] pathway due to its conjugated diene structure. acs.org

Nucleophilic Substitution and Addition Reactions of this compound

The parent molecule, this compound, possesses multiple reactive sites that are susceptible to nucleophilic attack. The key functional groups governing this reactivity are the allylic hydroxyl group and the α,β-unsaturated ketone (enone) system.

The 4-hydroxy-2-enone moiety is an allylic system that can undergo nucleophilic substitution. acs.org For example, this structural motif is suitable for transition-metal-catalyzed reactions such as the Tsuji-Trost asymmetric allylic alkylation. In such a reaction, the hydroxyl group would first be converted into a better leaving group (e.g., an acetate (B1210297) or carbonate), which then departs upon coordination of a palladium catalyst, forming a π-allyl-palladium complex. This complex can then be attacked by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. acs.org

Furthermore, the enone structure provides two electrophilic centers: the carbonyl carbon and the β-carbon. This allows for two potential modes of nucleophilic addition:

1,2-Addition (Direct Addition): Hard nucleophiles, such as organolithium reagents, tend to attack the electrophilic carbonyl carbon directly.

1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles, such as cuprates, enamines, or enolates, preferentially attack the β-carbon of the double bond.

The choice between these pathways depends on the nature of the nucleophile and the reaction conditions. These nucleophilic addition reactions are fundamental for the further functionalization of the cyclopentenone ring. researchgate.net

Reactions with Cyclic Secondary Amines and Phosphorus Reagents

The interaction of this compound with phosphorus-based reagents, particularly phosphorus ylides (also known as Wittig reagents), is a significant transformation pathway. The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds. libretexts.org

Phosphorus ylides are typically prepared by the reaction of a trialkylphosphine, such as triphenylphosphine (B44618), with an alkyl halide in an SN2 reaction, followed by deprotonation with a strong base. libretexts.orgopenstax.org The resulting ylide is a neutral, dipolar species that acts as a nucleophile. openstax.org

The reaction of an ylide with the ketone functionality of this compound proceeds via nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. This initially forms a dipolar intermediate known as a betaine, which then cyclizes to a four-membered oxaphosphetane ring. openstax.org This intermediate is unstable and spontaneously decomposes to yield the final alkene product and a phosphine (B1218219) oxide, typically triphenylphosphine oxide. openstax.org A key advantage of this reaction is that the double bond is formed specifically at the location of the original carbonyl group. libretexts.org

While reactions with cyclic secondary amines are not detailed in the provided search results for this specific molecule, such amines would be expected to act as nucleophiles, potentially leading to addition products.

Table 1: The Wittig Reaction with this compound

| Reactant | Reagent Type | Intermediate | Product | Byproduct |

| This compound | Phosphorus Ylide (e.g., R₂C=P(Ph)₃) | Oxaphosphetane | Alkene derivative | Triphenylphosphine oxide |

Reactivity with Nitrilimines for Heterocyclic Formation

Nitrilimines are reactive intermediates that function as 1,3-dipoles in cycloaddition reactions. Their reaction with the alkene component of this compound provides a pathway for the synthesis of novel heterocyclic systems.

The reaction is a [3+2] cycloaddition, where the three atoms of the nitrilimine dipole react across the two carbons of the cyclopentenone's double bond. This type of transformation is a common strategy for constructing five-membered heterocyclic rings. e-bookshelf.de The cycloaddition would result in the formation of a new ring fused to the original cyclopentane (B165970) structure, leading to complex polycyclic molecules, such as pyrazole (B372694) or pyrazoline derivatives. e-bookshelf.de

Table 2: Heterocyclic Formation via Nitrilimine Cycloaddition

| Reactant | Reagent Type | Reaction Type | Resulting Heterocycle |

| This compound | Nitrilimine | [3+2] Cycloaddition | Fused Pyrazoline/Pyrazole derivative |

Acid-Catalyzed Transformations and Rearrangements

Under acidic conditions, this compound can undergo significant structural changes, primarily driven by the dehydration of its tertiary alcohol. Research on the closely related compound, 4-hydroxy-2,3,4-triphenylcyclopent-2-enone, provides insight into these transformations. rsc.org

Treatment of this analog with p-toluenesulfonic acid in benzene results in dehydration to form a yellow dimeric product, identified as trans-2,2′-dioxo-3,3′,4,4′,5α,5′β-hexaphenyl-1,1′-bi(cyclopentenylidene). rsc.org When a different acid catalyst system, such as acetic acid-sulfuric acid, is used, a blue dehydro-dimer is formed. rsc.orgrsc.org These reactions highlight the propensity of the cyclopentenone ring to undergo dimerization and further rearrangement following the initial acid-catalyzed elimination of water.

Table 3: Acid-Catalyzed Reactions of a 4-Hydroxy-triphenyl-cyclopent-2-enone Analog

| Starting Material Analog | Acid Catalyst | Solvent | Major Product(s) |

| 4-hydroxy-2,3,4-triphenylcyclopent-2-enone | p-toluenesulfonic acid | Benzene | trans-2,2′-dioxo-3,3′,4,4′,5α,5′β-hexaphenyl-1,1′-bi(cyclopentenylidene) rsc.org |

| 4-hydroxy-2,3,4-triphenylcyclopent-2-enone | Acetic acid–sulphuric acid | Acetic Acid | 3-hydroxy-1,2,5,6,10b-pentaphenyldihydrobenz[e]-as-indacen-4-one (dehydro-dimer) rsc.org |

Other Transformation Pathways (e.g., Isomerizations, Ring Opening)

Beyond the previously discussed reactions, this compound can undergo other transformations, including isomerizations. The isomerization of related 4-hydroxy-cyclopent-2-enone derivatives has been documented. For example, treatment of 4-hydroxy-2-(prop-2-enyl)cyclopent-2-enones with pyridine (B92270) hydrochloride can induce isomerization to the corresponding cyclopentenediones. rsc.orgrsc.org This process is thought to proceed through an intermediate enol via an enone–dienol type rearrangement followed by double bond migration. rsc.org

Furthermore, kinetic resolution of racemic 4-hydroxy-cyclopentenone has been achieved using a rhodium-BINAP catalyst, which facilitates a 1,3-hydrogen migration to yield an isomerized 1,3-dione. acs.org

Ring-opening reactions represent another potential, though less common, transformation pathway. While the cyclopentenone ring is relatively stable, analogous strained ring systems like cyclobutenones have been shown to undergo catalytic ring-opening followed by cycloaddition to form different heterocyclic structures, such as dihydrocoumarins. nih.gov

Table 4: Isomerization Pathways of 4-Hydroxy-cyclopent-2-enone Derivatives

| Reactant Type | Conditions | Transformation | Product Type |

| 4-hydroxy-2-(prop-2-enyl)cyclopent-2-enones | Pyridine hydrochloride rsc.orgrsc.org | Isomerization | 2-n-propylcyclopent-2-ene-1,4-diones rsc.org |

| Racemic 4-hydroxy-cyclopentenone | Rhodium-BINAP catalyst acs.org | 1,3-Hydrogen Migration | 1,3-Dione acs.org |

Compound Index

Spectroscopic and Structural Elucidation of 4 Hydroxy 3,4 Diphenyl Cyclopent 2 Enone and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone, ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons on the two phenyl rings typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The vinyl proton on the cyclopentenone ring would be expected to resonate downfield due to the deshielding effect of the carbonyl group and the double bond. The proton of the hydroxyl group would appear as a singlet, with its chemical shift being concentration and solvent dependent. The methylene (B1212753) protons on the cyclopentenone ring would likely appear as distinct signals due to their diastereotopic nature.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the ketone is characteristically found at a low field (δ > 200 ppm). The carbons of the phenyl groups and the double bond would appear in the δ 120-160 ppm region. The carbon bearing the hydroxyl group and the methylene carbon would be observed at higher fields.

For derivatives such as 4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one, the introduction of a methyl group would result in an additional signal in the upfield region of the ¹H NMR spectrum, typically a singlet or doublet depending on its position and neighboring protons. In the ¹³C NMR, a new signal corresponding to the methyl carbon would also be present.

A derivative where the hydroxyl group is protected, for instance by a t-butyldimethylsilyl group in 3-t-butyldimethylsiloxy-5-benzoyloxycyclopent-1-ene, shows characteristic signals for the silyl (B83357) protecting group in the ¹H NMR spectrum: a singlet for the six methyl protons around 0.05 ppm and a singlet for the nine t-butyl protons around 0.88 ppm. google.com

Table 1: Representative ¹H NMR Data for a 4-Hydroxycyclopent-2-enone Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.36, 7.90 | Multiplet | 5H |

| Vinyl-H | 5.7-5.8 | Multiplet | 1H |

| CH-O | 5.0 | Multiplet | 1H |

| CH₂ | ~2.0 | Multiplet | 2H |

| Si-(CH₃)₂ | 0.05 | Singlet | 6H |

| Si-C(CH₃)₃ | 0.88 | Singlet | 9H |

Data for 3-t-butyldimethylsiloxy-5-benzoyloxycyclopent-1-ene google.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of a molecule's absolute stereochemistry and conformation.

For 4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one, a single-crystal X-ray diffraction study revealed that the asymmetric unit contains two molecules with slightly different conformations. researchgate.net The five-membered cyclopentenone ring in both molecules is nearly planar. researchgate.net The dihedral angles between the two phenyl rings are significant, at 84.98(11)° in one molecule and 86.74(11)° in the other. researchgate.net The phenyl rings are oriented at substantial angles to the cyclopentenone ring. researchgate.net

Table 2: Selected Crystallographic Data for 4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.969(3) |

| b (Å) | 10.384(2) |

| c (Å) | 17.587(3) |

| β (°) | 113.12(3) |

| V (ų) | 2848.3(9) |

| Z | 8 |

| R-factor | 0.048 |

Adapted from a study on a derivative of the title compound. researchgate.net

Mass Spectrometry for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

The molecular weight of this compound is 250.29 g/mol . nih.govscbt.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) depending on the ionization technique used. For instance, a derivative, 3-t-butyldimethylsiloxy-5-benzoyloxycyclopent-1-ene, shows a molecular ion peak (M⁺) at m/z 318. google.com

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of small, stable molecules such as water (H₂O) from the hydroxyl group or carbon monoxide (CO) from the carbonyl group. The cleavage of the bonds to the phenyl groups could also lead to characteristic fragment ions.

In studies of related compounds, such as proteins modified by reactive aldehydes like 4-hydroxy-2-(E)-nonenal (4-HNE), tandem mass spectrometry (MS/MS) is used to identify the specific sites of modification. nih.gov This involves isolating a particular ion and subjecting it to further fragmentation to generate a second-generation mass spectrum. nih.gov While not directly on the title compound, this methodology is applicable for detailed structural analysis of its derivatives and reaction products. For example, analysis of a chymotryptic peptide modified by 4-HNE showed modified b and y ions, allowing for the pinpointing of the modified amino acid residue. nih.gov

Computational and Theoretical Investigations of 4 Hydroxy 3,4 Diphenyl Cyclopent 2 Enone Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. In the context of cyclopentenone derivatives, DFT is instrumental in mapping out potential energy surfaces for various reactions, identifying transition states, and calculating activation energies.

A pertinent example of this application is the study of reactions between hydroxyl (OH) radicals and simple cyclopentenones. Such studies are crucial for understanding oxidation mechanisms. nih.gov DFT calculations, often using functionals like M06-2X with a basis set such as 6-311+G**, allow researchers to model the reaction pathways. nih.gov For instance, the reaction can proceed via different routes, such as addition of the OH radical to the carbon-carbon double bond or abstraction of a hydrogen atom.

Table 1: Calculated Relative Energies for OH Addition to Cyclopentenone This table is based on data for the parent cyclopentenone and serves as an example of the data generated in DFT studies.

| Species | Relative Energy (kJ mol⁻¹) |

| Reactants (Cyclopentenone + OH) | 0.0 |

| Pre-reactive Complex | -9.0 |

| Transition State 1a (TS1a) | -3.1 |

| Transition State 2a (TS2a) | 5.6 |

Source: Adapted from kinetic studies of cyclopentenone derivatives. nih.gov

These theoretical findings help to interpret experimental kinetic data and provide a detailed, molecular-level understanding of the reaction mechanism. For 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone, similar DFT studies could elucidate its reactivity towards various reagents, detailing how the phenyl and hydroxyl substituents influence the reaction pathways.

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis and Stability

The three-dimensional shape, or conformation, of a molecule is crucial to its physical properties and reactivity. Molecular mechanics (MM) and quantum chemical (QC) calculations are the primary tools for exploring the conformational landscape of molecules like this compound.

Molecular mechanics methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. These calculations are computationally less expensive than QC methods and are well-suited for scanning the potential energy surface to identify stable conformers (energy minima). For complex molecules, MM can reveal the most likely shapes the molecule will adopt. For example, in a study of a steroidal cyclopentenone derivative, molecular mechanics calculations identified two minimum energy conformers, both having a "sofa" conformation for one of the rings.

Quantum chemical calculations, such as DFT, can then be used to refine the geometries and energies of the conformers identified by MM. These higher-level calculations provide more accurate electronic structures and can account for subtle electronic effects that influence stability. For this compound, the orientation of the two phenyl groups and the hydroxyl group relative to the cyclopentenone ring would be of primary interest. These calculations would identify the most stable arrangement and the energy barriers to rotation around the single bonds connecting the phenyl groups to the ring.

Table 2: Example of Conformational Energy Data This is a hypothetical table illustrating the type of data that would be generated for this compound.

| Conformer | Dihedral Angle (C=C-C-Ph1) | Dihedral Angle (C=C-C-Ph2) | Relative Energy (kcal/mol) |

| A | 30° | 150° | 0.0 |

| B | 90° | 150° | 2.5 |

| C | 30° | -30° | 4.1 |

This type of analysis would reveal the steric and electronic interactions that dictate the molecule's preferred shape, which in turn affects how it interacts with other molecules.

Theoretical Studies on Electrocyclic Ring Closure Pathways

The formation of the cyclopentenone ring itself is a subject of significant theoretical interest. Electrocyclic reactions, a class of pericyclic reactions, are a key pathway for the synthesis of such rings. Theoretical studies, particularly using DFT, are essential for understanding the mechanisms and stereochemistry of these reactions.

A highly relevant analogous system is the electrocyclic ring closure of hydroxypentadienyl cations to form protonated hydroxycyclopentenones. nih.gov This reaction is a concerted process, meaning that bond breaking and bond formation occur in a single step. DFT calculations at the 6-311G* level of theory have been used to investigate this reaction in detail. nih.gov

These studies show that the stereochemical outcome of the reaction is governed by the principles of orbital symmetry, specifically whether the ring closure is conrotatory or disrotatory. The calculations can determine the activation energies for different possible pathways and for different isomers of the starting material. For example, the orientation of hydroxyl groups in the starting hydroxypentadienyl cation has a significant impact on the activation energy for cyclization. nih.gov

Table 3: Calculated Activation Energies for Electrocyclization of Hydroxypentadienyl Cation Isomers This table is based on data for a related system and demonstrates the insights gained from theoretical studies of electrocyclization.

| Isomer Configuration | Relative Thermodynamic Stability (kcal mol⁻¹) | Activation Energy for Cyclization (kcal mol⁻¹) |

| out,out | 0.00 | 5.95 |

| out,in | 6.84 | 5.29 |

| in,out | 1.57 | ~15.9 |

| in,in | Not reported | 17.32 |

Source: Adapted from a theoretical study of the electrocyclic ring closure of hydroxypentadienyl cations. nih.gov

The data show that even though the out,in isomer is thermodynamically less stable, it has a slightly lower activation energy for ring closure compared to the most stable out,out isomer. nih.gov Furthermore, isomers with the C1-hydroxy group oriented inwards have significantly higher activation energies. nih.gov For the formation of this compound or its precursors via an electrocyclic pathway, similar theoretical studies would be invaluable for predicting the reaction conditions required and the likely stereochemical outcome.

Advanced Applications in Organic Synthesis and Materials Science Based on 4 Hydroxy 3,4 Diphenyl Cyclopent 2 Enone Scaffolds

Precursors for Complex Natural Products and Analogues

The strategic placement of functional groups on the 4-hydroxy-3,4-diphenyl-cyclopent-2-enone ring makes it a valuable starting point for constructing larger, more complex molecular architectures that mimic or are related to natural products.

Synthesis of Anthraquinone (B42736) Derivatives

A significant application of this compound is its role as a precursor to anthraquinones, a class of compounds with a core polycyclic structure that is central to many anticancer agents. The synthetic strategy involves the in situ generation of a highly reactive cyclopentadienone from the this compound precursor. This transient species readily participates in Diels-Alder reactions with various quinones to form the anthraquinone framework.

Detailed research has demonstrated that the reaction of this compound with 1,4-naphthoquinone (B94277) specifically yields 2,3-diphenylanthraquinone. When benzoquinone is used as the dienophile, the reaction produces a mixture of 6,7-diphenyl-1,4-naphthoquinone and 2,3,6,7-tetraphenyl anthraquinone. This method is noted for its general applicability in preparing 2,3-diarylanthraquinones from relatively inexpensive starting materials. researchgate.net The core reaction highlights a powerful method for accessing anthraquinone derivatives that are substituted at the 2- and 3-positions. researchgate.net

Furthermore, related studies have focused on synthesizing a series of anthraquinone-cyclopentanone derivatives, evaluating their potential as multi-target agents with biological activities. nih.gov

Intermediates for Prostanoids and Prostaglandin Analogues

While various cyclopentenone derivatives, particularly 4-hydroxycyclopent-2-enone, are well-established as crucial intermediates in the synthesis of prostanoids and their analogues, a direct synthetic pathway utilizing this compound for this purpose is not prominently documented in the reviewed scientific literature.

Building Blocks for Steroidal Nuclei (e.g., D-ring precursors)

The cyclopentane (B165970) ring is a fundamental component of the steroidal nucleus, specifically forming the D-ring. Although modified steroids, such as D-norsteroids, involve alterations to this ring, specific literature detailing the use of this compound as a direct building block for constructing the D-ring of steroidal nuclei was not identified in the course of this review.

Synthesis of Indenones, Diquinanes, and Isotruxenones

The synthesis of complex polycyclic systems such as indenones, diquinanes, and isotruxenones often relies on specific cyclopentenone precursors. However, based on the available scientific literature, a direct synthetic application of this compound for the preparation of these particular molecular frameworks has not been described.

Role in the Design of Functional Organic Materials

Beyond its use in synthesizing natural product analogues, the this compound scaffold is instrumental in the creation of novel functional organic materials, particularly in the field of sensor technology.

Development of Chemosensors (e.g., for Metal Ion Detection)

Fluorescent chemosensors derived from 4-hydroxy-cyclopent-2-enones have been developed for the selective detection of environmentally and biologically important metal ions. Specifically, a chemosensor synthesized from the base-catalyzed reaction of 1,5-diphenyl-pentane-1,3,5-trione with benzil (B1666583), which forms a tetrasubstituted 4-hydroxy-cyclopentenone structure analogous to the title compound, has shown high selectivity for certain metal ions.

This particular fluorescent sensor demonstrates a "turn-off" response for the selective detection of ferric ions (Fe³⁺). Another closely related sensor, synthesized using thenil instead of benzil, operates via a "turn-on" mechanism for the detection of cupric ions (Cu²⁺). These studies confirm the utility of the 4-hydroxy-cyclopentenone core in creating sensors capable of determining Fe³⁺ and Cu²⁺ concentrations in real water samples, highlighting the scaffold's importance in developing practical analytical tools.

Potential Applications in Polymer Chemistry (for analogous compounds)

While the direct polymerization of this compound is not extensively documented in readily available literature, the potential applications of polymers derived from its analogous structures can be inferred from the known reactivity of the cyclopentenone core and the influence of its substituent groups. The presence of the reactive alkene and ketone functionalities within the five-membered ring, coupled with the bulky, rigid phenyl groups and the reactive hydroxyl group, suggests that polymers incorporating this or similar scaffolds could exhibit a range of desirable properties for advanced materials.

The polymerization of the parent compound, 2-cyclopentenone, has been achieved through methods such as Lewis acid catalysis, yielding poly(cyclopentenone), a novel polymeric material. This demonstrates the fundamental capability of the cyclopentenone ring to undergo polymerization. The resulting ketone-functionalized polyolefins are of interest as the carbonyl groups offer sites for further post-polymerization modification. mdpi.comresearchgate.net

The introduction of substituents onto the cyclopentenone ring would significantly modulate the properties of the resulting polymers. For instance, the phenyl groups, being large and rigid, would be expected to increase the polymer's glass transition temperature (Tg) and enhance its thermal stability. nih.govresearchgate.net Polymers containing aromatic rings, such as polyphenylene sulfide (B99878) (PPS), are known for their high-temperature resistance and dimensional stability. researchgate.netacs.org The incorporation of phenyl-substituted monomers into polymer chains generally leads to materials with higher thermal and mechanical stability. mdpi.comresearchgate.net

Furthermore, the hydroxyl group introduces a site for further chemical reactions, such as crosslinking, which could lead to the formation of thermosetting polymers with enhanced mechanical strength and solvent resistance. The presence of hydroxyl groups in a polymer backbone is known to increase the glass transition temperature and can influence solubility. wiley-vch.dencert.nic.in This functional handle could also be used to graft other polymer chains or attach specific functional molecules, leading to materials with tailored properties. For example, polymers with pendant hydroxyl groups have been explored for various applications, including as reactive precursors for functional polymers and for the preparation of crosslinked materials like epoxy resins. nih.govacs.org

The combination of both bulky phenyl groups and a reactive hydroxyl group on a cyclopentenone-based polymer backbone could therefore lead to materials with a unique combination of high thermal stability, rigidity, and functionality. Such polymers could find potential applications in areas requiring high-performance materials, such as specialty coatings, adhesives, and composites. The rigid, aromatic nature of the repeating units would contribute to a high service temperature, while the hydroxyl groups would allow for curing or modification to achieve desired final properties.

Below are data tables summarizing the expected influence of the substituent groups on polymer properties, based on findings for analogous compounds.

Table 1: Expected Influence of Phenyl Groups on Polymer Properties

| Property | Expected Influence of Phenyl Groups | Rationale/Supporting Evidence |

| Glass Transition Temperature (Tg) | Increase | The rigidity of the phenyl ring restricts chain mobility, leading to a higher Tg. This is a known effect in polymers like polystyrene and those derived from phenyl-substituted butadienes. researchgate.netnih.gov |

| Thermal Stability | Increase | The aromatic structure of the phenyl groups contributes to higher decomposition temperatures. Polymers with aromatic backbones, such as polyphenylene sulfide, exhibit excellent thermal stability. nih.govresearchgate.netresearchgate.netrsc.org |

| Mechanical Strength | Increase | The rigid nature of the phenyl groups can enhance the stiffness and strength of the polymer. acs.org |

| Solubility | Decrease in non-polar solvents | The bulky, aromatic nature may decrease solubility in aliphatic solvents while potentially increasing it in aromatic or chlorinated solvents. |

Table 2: Expected Influence of Hydroxyl Groups on Polymer Properties

| Property | Expected Influence of Hydroxyl Group | Rationale/Supporting Evidence |

| Glass Transition Temperature (Tg) | Increase | The ability to form hydrogen bonds between polymer chains restricts chain mobility, thus increasing the Tg. This has been observed in various hydroxyl-containing polymers. ncert.nic.innih.gov |

| Reactivity/Functionality | High | The hydroxyl group provides a reactive site for post-polymerization modifications, such as crosslinking or grafting, to create thermoset materials or functionalized polymers. researchgate.netacs.org |

| Adhesion | Increase | The polar nature of the hydroxyl group can improve adhesion to various substrates. |

| Solubility | Increase in polar solvents | The hydroxyl group can increase the polymer's affinity for polar solvents. ncert.nic.in |

| Thermal Stability | Can be enhanced | While the hydroxyl group itself can be a site for initial degradation, its use in creating crosslinked networks can significantly enhance the overall thermal stability of the final material. nih.gov |

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 4-Hydroxy-3,4-diphenylcyclopent-2-enone, and what parameters critically affect yield?

- Methodological Answer : The compound is synthesized via a base-catalyzed aldol condensation using benzil and acetone. Sodium hydroxide or similar bases in ethanol/water mixtures under reflux (60–80°C) achieve yields up to 96%. Key parameters include stoichiometric control of benzil:acetone (1:1 molar ratio), reaction duration (4–6 hours), and slow cooling to crystallize the product. Scalability to 25 g is feasible with minimal yield loss .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : and NMR identify hydroxyl (-OH), ketone (C=O), and aromatic protons. For example, the enone system (cyclopent-2-enone) shows characteristic deshielded protons at δ 6.5–7.5 ppm.

- IR : Strong absorption bands near 1680–1720 cm confirm the carbonyl group.

- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic structure (e.g., dihedral angles between phenyl groups) .

Q. What are its solubility properties, and which solvents are optimal for reactions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For reactions involving naphthoquinones, toluene or THF is preferred due to compatibility with Diels-Alder conditions .

Advanced Research Questions

Q. How does 4-Hydroxy-3,4-diphenylcyclopent-2-enone participate in synthesizing naphthoquinones and anthraquinones?

- Methodological Answer : The enone moiety acts as a dienophile in Diels-Alder reactions with dienes like 1,3-butadiene derivatives. For example, reacting with naphthoquinone under thermal conditions (100–120°C) forms anthraquinone adducts. Purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What mechanistic insights explain the base-catalyzed aldol condensation forming this compound?

- Methodological Answer : The reaction proceeds via enolate formation from acetone, which attacks the electrophilic carbonyl of benzil. The base deprotonates acetone, generating the enolate, followed by nucleophilic addition and dehydration. Kinetic studies show rate dependence on base concentration and temperature .

Q. Are there computational studies on its electronic structure or reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic regions at the carbonyl carbon and nucleophilic sites at the α,β-unsaturated ketone. Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps (~5 eV), supporting its role as a dienophile .

Q. How can researchers resolve contradictions in reported spectral data?

- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For NMR discrepancies, variable-temperature NMR or COSY/NOESY experiments clarify dynamic effects (e.g., keto-enol tautomerism). Compare with crystallographic data when available .

Q. What strategies optimize its use in multi-step syntheses?

- Methodological Answer :

- Scalability : Use large-scale aldol condensation (25 g batches) with recrystallization in ethanol/water for purity >95%.

- Stability : Store under inert gas (N) at 4°C to prevent oxidation.

- Downstream reactions : Employ protecting groups (e.g., silyl ethers for -OH) to avoid side reactions in subsequent steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.